Acyclovir, also known as 9-[(2-hydroxyethoxy)methyl]guanine, is a synthetic purine nucleoside analog with potent antiviral activity. [] In scientific research, acyclovir is primarily used as a model compound for investigating:
Molecular Structure Analysis
Monophosphorylation: Viral thymidine kinase, an enzyme expressed in herpesvirus-infected cells, catalyzes the phosphorylation of acyclovir to acyclovir monophosphate. [, , ]
Diphosphorylation: Cellular kinases further phosphorylate acyclovir monophosphate to acyclovir diphosphate. [, , ]
Triphosphorylation: Cellular kinases complete the phosphorylation process, converting acyclovir diphosphate to acyclovir triphosphate, the active antiviral form of the drug. [, , ]
Mechanism of Action
Competitive inhibition: Acyclovir triphosphate competes with deoxyguanosine triphosphate (dGTP), a natural substrate of viral DNA polymerase, for binding to the enzyme's active site. [, , ]
Chain termination: Once incorporated into the growing viral DNA chain, acyclovir triphosphate lacks the 3'-hydroxyl group required for further nucleotide addition, effectively halting DNA synthesis and disrupting viral replication. [, , ]
Applications
Investigating viral latency and reactivation: Acyclovir's ability to suppress viral replication without eradicating latent virus provides a platform for studying the mechanisms of viral latency and reactivation. Studies have used acyclovir to explore the factors triggering herpesvirus reactivation from latency, including stress, hormonal changes, and immune suppression. []
Developing novel antiviral drugs: Acyclovir serves as a template for developing new antiviral drugs targeting herpesviruses and other DNA viruses. Research focuses on modifying acyclovir's structure to enhance its potency, broaden its antiviral spectrum, and improve its pharmacokinetic properties. For example, researchers have developed lipid prodrugs of acyclovir to improve its delivery to specific tissues, such as the eye. []
Elucidating mechanisms of nucleoside metabolism: Acyclovir's interaction with viral and cellular enzymes involved in nucleoside metabolism allows for investigating these processes. Researchers have used acyclovir to study the roles of various enzymes, including viral thymidine kinase and cellular kinases, in the phosphorylation and activation of nucleoside analogs. [, ] This understanding is crucial for developing new antiviral drugs that efficiently target viral enzymes without significantly affecting host cell metabolism.
Developing new drug delivery systems: Acyclovir's physicochemical properties have prompted research into novel drug delivery systems to enhance its bioavailability and therapeutic efficacy. Studies have explored various approaches, including liposomal formulations, nanoparticles, and transdermal patches. [, ] These efforts aim to improve acyclovir's delivery to target tissues, reduce dosing frequency, and minimize potential side effects.
Future Directions
Overcoming acyclovir resistance: As with any antiviral drug, the emergence of acyclovir-resistant herpesvirus strains poses a significant challenge. [, , ] Future research should focus on developing strategies to overcome acyclovir resistance, including:
Expanding acyclovir's therapeutic applications: While primarily used against herpesviruses, acyclovir's broad antiviral activity suggests potential applications against other DNA viruses. Future research could explore its efficacy against viruses like cytomegalovirus, Epstein-Barr virus, and hepatitis B virus. [, , ]
Elucidating the role of acyclovir in modulating host immune responses: Preliminary evidence suggests acyclovir may modulate host immune responses, potentially contributing to its antiviral effects. [] Further research is needed to fully understand acyclovir's impact on the immune system and its implications for antiviral therapy. This could lead to the development of treatment strategies that combine acyclovir's direct antiviral effects with its potential to enhance host immune responses.
Related Compounds
Ganciclovir
Compound Description: Ganciclovir is a synthetic guanosine analogue that acts as a broad-spectrum antiviral agent. Like acyclovir, it is primarily used to treat cytomegalovirus (CMV) infections but also exhibits activity against herpes simplex virus (HSV) and varicella zoster virus (VZV) [, , , , , , , , ]. It is available in both oral and intravenous formulations.
Valacyclovir
Compound Description: Valacyclovir is the L-valyl ester prodrug of acyclovir. After oral administration, valacyclovir undergoes rapid and almost complete conversion to acyclovir, resulting in significantly higher bioavailability compared to oral acyclovir [, , , , , , , , ]. It is primarily used to treat HSV and VZV infections.
Relevance: Valacyclovir utilizes the same mechanism of action as acyclovir, targeting viral DNA polymerase after being phosphorylated by viral thymidine kinase. They share the same spectrum of activity [, , , , , , , , ]. The improved bioavailability of valacyclovir allows for less frequent dosing and potentially better patient compliance compared to acyclovir.
Acyclovir Diphosphate Dimyristoylglycerol
Compound Description: Acyclovir diphosphate dimyristoylglycerol is a lipid prodrug of acyclovir designed for intraocular drug delivery. It spontaneously forms liposomes upon injection, allowing for sustained release and prolonged antiviral activity against HSV [].
Relevance: This compound represents a novel drug delivery system for acyclovir, specifically designed for treating retinal diseases like HSV retinitis []. It offers advantages over traditional acyclovir formulations in terms of duration of action and potential for reduced dosing frequency.
Acyclovir Diphosphate Dioleoylglycerol
Compound Description: Similar to acyclovir diphosphate dimyristoylglycerol, acyclovir diphosphate dioleoylglycerol is another lipid prodrug of acyclovir designed for intraocular delivery. It also forms liposomes but exhibits faster clearance from the vitreous humor, leading to improved optical clarity shortly after administration [].
Relevance: This compound highlights the potential for optimizing drug delivery systems for acyclovir to achieve specific therapeutic goals. While both acyclovir diphosphate dimyristoylglycerol and acyclovir diphosphate dioleoylglycerol aim to deliver acyclovir to the eye, their different clearance profiles make them suitable for distinct clinical scenarios [].
Penciclovir
Compound Description: Penciclovir is a guanosine analogue with antiviral activity against HSV, VZV, and Epstein-Barr virus (EBV) []. Like acyclovir, it requires phosphorylation by viral kinases for activation. It is available in topical and oral formulations.
Relevance: Penciclovir operates through a similar mechanism to acyclovir, ultimately inhibiting viral DNA polymerase []. While their spectra of activity overlap, penciclovir demonstrates a longer intracellular half-life compared to acyclovir, potentially allowing for less frequent dosing.
Brivudine
Compound Description: Brivudine is a pyrimidine nucleoside analogue with potent antiviral activity against HSV-1 and VZV []. It inhibits viral DNA synthesis by competing with deoxythymidine triphosphate for incorporation into viral DNA.
Relevance: While both brivudine and acyclovir target viral DNA replication, they differ in their mechanisms of action and target viral enzymes. Brivudine primarily targets viral DNA polymerase, while acyclovir acts on both viral thymidine kinase and viral DNA polymerase [].
Famciclovir
Compound Description: Famciclovir is the oral prodrug of penciclovir. Like valacyclovir, it offers enhanced bioavailability compared to its active metabolite []. It is primarily used for treating HSV and VZV infections.
Relevance: Famciclovir exhibits a similar mechanism of action and spectrum of activity as acyclovir, targeting viral DNA polymerase after conversion to penciclovir []. It provides a therapeutic alternative in cases of acyclovir or valacyclovir intolerance or hypersensitivity.
Vidarabine
Compound Description: Vidarabine is an adenosine analogue with antiviral activity against HSV, VZV, and CMV []. It acts as a competitive inhibitor of viral DNA polymerase.
Relevance: While both vidarabine and acyclovir target viral DNA replication, acyclovir exhibits a more favorable safety profile and is generally preferred for the treatment of HSV and VZV infections []. Vidarabine is now considered a second-line agent for acyclovir-resistant HSV infections in immunocompromised patients.
1.41mg/mL at 25°C White crystalline powder. Maximum solubility in water (25 °C): >100 mg/mL /Acyclovir sodium salt/ In water, 1,620 mg/L at 25 °C Soluble in diluted hydrochloric acid; slightly soluble in water; insoluble in alcohol 0.2 mg/mL in alcohol 9.08e+00 g/L
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Acyclovir is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) to: Treat and/or prevent the recurrence of certain types of herpes simplex virus (HSV) infections, including genital herpes Treat varicella zoster virus (VZV) infections, including chicken pox (primary varicella infection) and shingles (herpes zoster) Acyclovir is approved in different formulations and strengths for use in specific populations, including in people who are immunocompromised. HSV and VZV infections can be opportunistic infections (OIs) of HIV.
Acyclovir Sodium is the sodium salt form of acyclovir, a synthetic analog of the purine nucleoside, guanosine, with potent antiviral activity against herpes simplex viruses type 1 and 2, varicella-zoster virus and other viruses of the herpesvirus family. After conversion in vivo to the active metabolite acyclovir triphosphate by viral thymidine kinase, acyclovir competitively inhibits viral DNA polymerase by incorporating into the growing viral DNA chain and terminating further polymerization. A GUANOSINE analog that acts as an antimetabolite. Viruses are especially susceptible. Used especially against herpes.
A-484954 is an ATP-competitive inhibitor of eukaryotic elongation factor-2 kinase (eEF-2K; IC50 = 420 nM). It reduces eEF-2K autophosphorylation in PC3, HeLa, H460, H1299, and MDA-MB-231 cancer cells when used at a concentration of 75 μM. A-484954 is an ATP-competitive inhibitor of eukaryotic elongation factor-2 kinase (eEF-2K). It reduces eEF-2K autophosphorylation in PC3, HeLa, H460, H1299, and MDA-MB-231 cancer cells.
A-485 is an inhibitor of the histone acetyltransferase p300/CBP (IC50 = 60 nM). It decreases acetylated histone H3 lysine 27 (H3K27Ac), but not H3K9Ac, levels in PC3 cells in a concentration-dependent manner. A-485 reduces proliferation of non-small cell lung cancer (NSCLC), small cell lung cancer, triple-negative breast cancer, mantel cell lymphoma, multiple myeloma, non-Hodgkin's, and acute myeloid leukemia cell lines. It inhibits expression of prostate specific antigen (PSA) and H3K27Ac occupancy at the PSA enhancer without inhibiting androgen receptor occupancy in LNCaP-FGC cells. A-485 reduces tumor volume in a LuCaP-77 mouse xenograft model of castration-resistant prostate cancer when administered at a dose of 100 mg twice per day for 21 days. A-485 is a potent and selective HAT inhibitor of p300/CBP in vitro with an IC50 of 10 nM in a p300 TR-FRET assay and 3 nM in a CBP TR-FRET assay with selectivity > 1000-fold over closely related HATs. SPR data indicates potent binding to p300 (KD=15 nM). In PC-3 cells A-485 reduces H3K27ac with IC50 of 73 nM while not affecting H3K9ac levels. Inhibition of cellular proliferation is observed in several cancer cell types, most notably AR+ prostate, multiple myeloma, and NHL. A-486 is a suitable control with 1000-fold higher IC50 in the p300 TR-FRET assay.